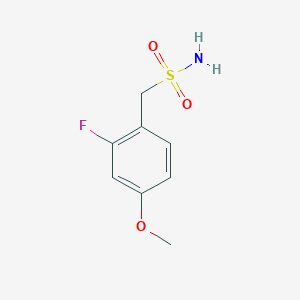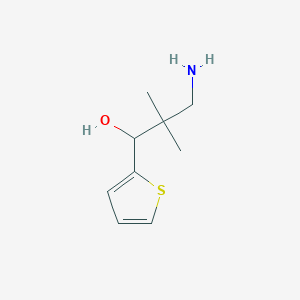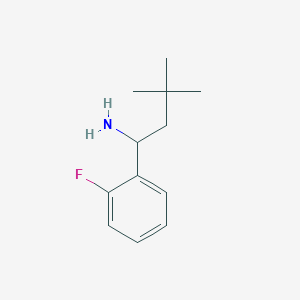
1-(2-Fluorophenyl)-3,3-dimethylbutan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Fluorophenyl)-3,3-dimethylbutan-1-amine is an organic compound that belongs to the class of amines It features a fluorophenyl group attached to a butan-1-amine backbone, with two methyl groups at the third carbon position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorophenyl)-3,3-dimethylbutan-1-amine typically involves the reaction of 2-fluorobenzyl chloride with 3,3-dimethylbutan-1-amine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran or dimethylformamide under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, advanced purification methods like high-performance liquid chromatography (HPLC) may be employed to achieve high purity levels.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Fluorophenyl)-3,3-dimethylbutan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and halides in the presence of a base.
Major Products Formed:
Oxidation: Imines, nitriles.
Reduction: Secondary and tertiary amines.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Applications De Recherche Scientifique
1-(2-Fluorophenyl)-3,3-dimethylbutan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(2-Fluorophenyl)-3,3-dimethylbutan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl group enhances its binding affinity to certain biological targets, while the amine group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
2-Fluorodeschloroketamine: A dissociative anesthetic with a similar fluorophenyl group but different pharmacological properties.
2-Fluoromethamphetamine: A stimulant with a fluorophenyl group, used as a designer drug.
Uniqueness: 1-(2-Fluorophenyl)-3,3-dimethylbutan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a fluorophenyl group with a butan-1-amine backbone and two methyl groups at the third carbon position sets it apart from other similar compounds.
Propriétés
Formule moléculaire |
C12H18FN |
|---|---|
Poids moléculaire |
195.28 g/mol |
Nom IUPAC |
1-(2-fluorophenyl)-3,3-dimethylbutan-1-amine |
InChI |
InChI=1S/C12H18FN/c1-12(2,3)8-11(14)9-6-4-5-7-10(9)13/h4-7,11H,8,14H2,1-3H3 |
Clé InChI |
NRIQWWQSHXYCOR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CC(C1=CC=CC=C1F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[2-(2-Methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B13220892.png)

![2-[2-Bromo-5-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B13220913.png)

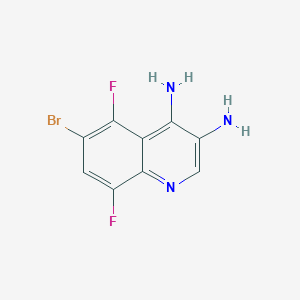

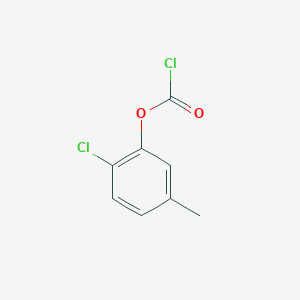
![{8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol](/img/structure/B13220933.png)

